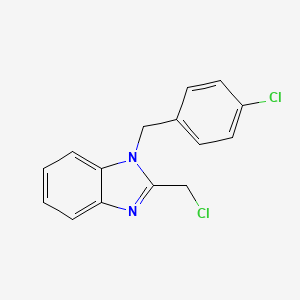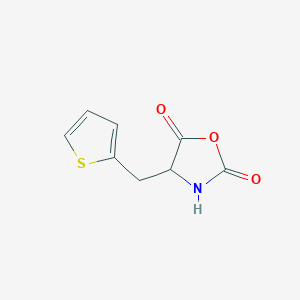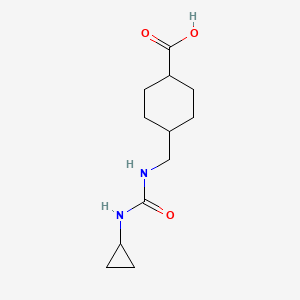![molecular formula C13H11ClF3N B11715371 1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo es un compuesto químico con la fórmula molecular C₁₃H₁₁ClF₃N. Se caracteriza por la presencia de un anillo de ciclopentano unido a un grupo fenilo sustituido con grupos cloro y trifluorometil. Este compuesto se utiliza en diversas aplicaciones de investigación debido a sus propiedades químicas únicas.
Métodos De Preparación
La síntesis de 1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo implica varios pasos. Un método común incluye la reacción de 1-cloro-3-(trifluorometil)benceno con ciclopentanona en presencia de una base como el hidruro de sodio. La reacción se lleva a cabo típicamente en un disolvente orgánico como el tolueno bajo condiciones de reflujo. Una vez que la reacción está completa, el producto se purifica mediante recristalización .
Los métodos de producción industrial pueden implicar rutas sintéticas similares, pero están optimizados para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y sistemas de purificación automatizados para garantizar un alto rendimiento y pureza del producto final .
Análisis De Reacciones Químicas
1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da como resultado la formación de alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en los grupos cloro o trifluorometil, lo que lleva a la formación de varios derivados sustituidos.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como el diclorometano, catalizadores como el paladio sobre carbono y temperaturas de reacción que van desde la temperatura ambiente hasta las condiciones de reflujo .
Aplicaciones Científicas De Investigación
1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo se utiliza en varios campos de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas, incluidos productos farmacéuticos y agroquímicos.
Biología: El compuesto se utiliza en el estudio de la inhibición enzimática y la unión a receptores debido a sus características estructurales únicas.
Medicina: Se están llevando a cabo investigaciones sobre posibles aplicaciones terapéuticas, incluidas las propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades químicas y físicas específicas
Mecanismo De Acción
El mecanismo de acción de 1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, inhibiendo su actividad o alterando su función. Esta interacción a menudo está mediada por los grupos trifluorometil y cloro, que mejoran la afinidad de unión y la especificidad del compuesto.
Comparación Con Compuestos Similares
1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo se puede comparar con compuestos similares como:
Ácido (3-Cloro-5-(trifluorometil)fenil)borónico: Este compuesto comparte las sustituciones trifluorometil y cloro, pero difiere en su grupo funcional ácido bórico, que confiere diferente reactividad y aplicaciones.
1-(2-Cloro-5-(trifluorometil)fenil)-3-(3-fluorofenil)urea: Este compuesto tiene un patrón de sustitución fenilo similar, pero incluye una parte de urea, lo que lleva a diferentes actividades biológicas y aplicaciones de investigación.
La singularidad de 1-[3-Cloro-5-(trifluorometil)fenil]ciclopentanocarbonitrilo radica en su anillo de ciclopentano, que proporciona propiedades estéricas y electrónicas distintas en comparación con otros compuestos similares .
Propiedades
Fórmula molecular |
C13H11ClF3N |
|---|---|
Peso molecular |
273.68 g/mol |
Nombre IUPAC |
1-[3-chloro-5-(trifluoromethyl)phenyl]cyclopentane-1-carbonitrile |
InChI |
InChI=1S/C13H11ClF3N/c14-11-6-9(5-10(7-11)13(15,16)17)12(8-18)3-1-2-4-12/h5-7H,1-4H2 |
Clave InChI |
YYBRCWMZSFJUCD-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(C#N)C2=CC(=CC(=C2)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-(2-methylphenyl)-3-oxopropanenitrile](/img/structure/B11715311.png)


![Ethyl 5-bromo-8-oxo-pyrido[1,2-b]pyridazine-7-carboxylate](/img/structure/B11715328.png)


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B11715365.png)
![N'-[6-bromo-4-(2-chlorophenyl)quinazolin-2-yl]-2,4-dichlorobenzohydrazide](/img/structure/B11715372.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)
![N-(2-cyanoethyl)-4'-nitro-N-[2-(pyrrolidin-1-yl)ethyl]biphenyl-4-sulfonamide](/img/structure/B11715382.png)
